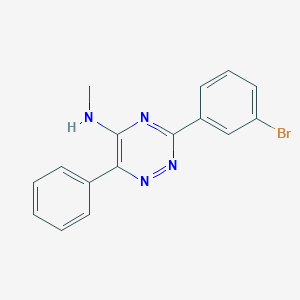
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine, also known as BPTA, is a chemical compound that belongs to the triazine family. It has been extensively studied for its potential applications in scientific research. BPTA has a unique chemical structure that makes it a promising candidate for various research applications.
Wirkmechanismus
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine exerts its inhibitory activity by binding to the active site of enzymes and blocking their activity. It has been shown to have a high affinity for the ATP-binding site of tyrosine kinases, which play a crucial role in cell signaling pathways. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has also been shown to have anti-inflammatory activity by inhibiting the activity of phosphodiesterases. Additionally, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been shown to have neuroprotective effects by inhibiting the activity of enzymes involved in the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has several advantages for use in lab experiments. It has a unique chemical structure that makes it a promising candidate for various research applications. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has a high affinity for the ATP-binding site of tyrosine kinases, which makes it a potent inhibitor of these enzymes. However, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has some limitations as well. It is relatively expensive to synthesize and may not be readily available in large quantities. Additionally, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has limited solubility in aqueous solutions, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine. One area of research is the development of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine derivatives with improved properties, such as increased solubility and potency. Another area of research is the use of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine as a tool to study the role of tyrosine kinases in cancer and other diseases. Additionally, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine may have potential applications in the development of new drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine involves the reaction between 3-bromoaniline and N-methyl-N-phenylhydrazinecarbothioamide in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine. The synthesis of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been used in various scientific research applications, including drug discovery, enzyme inhibition, and protein analysis. It has been shown to have potent inhibitory activity against a variety of enzymes, including tyrosine kinases, proteases, and phosphodiesterases. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has also been used as a probe to study protein-protein interactions and protein-ligand interactions.
Eigenschaften
Produktname |
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine |
|---|---|
Molekularformel |
C16H13BrN4 |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C16H13BrN4/c1-18-16-14(11-6-3-2-4-7-11)20-21-15(19-16)12-8-5-9-13(17)10-12/h2-10H,1H3,(H,18,19,21) |
InChI-Schlüssel |
VUOBBKZVVSKILE-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=NC(=N1)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Kanonische SMILES |
CNC1=C(N=NC(=N1)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide](/img/structure/B258952.png)


![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)

![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)
![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)